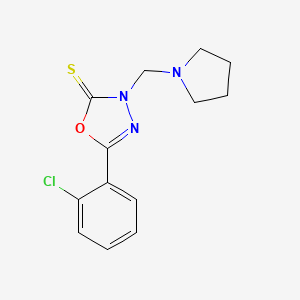![molecular formula C30H25N5O9S B11097702 N-(1-{2-[(3,5-dinitrophenyl)carbonyl]-3-(2-hydroxyphenyl)diaziridin-1-yl}-1-oxo-3-phenylpropan-2-yl)-4-methylbenzenesulfonamide](/img/structure/B11097702.png)
N-(1-{2-[(3,5-dinitrophenyl)carbonyl]-3-(2-hydroxyphenyl)diaziridin-1-yl}-1-oxo-3-phenylpropan-2-yl)-4-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{1-BENZYL-2-[2-(3,5-DINITROBENZOYL)-3-(2-HYDROXYPHENYL)-1,2-DIAZIRAN-1-YL]-2-OXOETHYL}-4-METHYL-1-BENZENESULFONAMIDE is a complex organic compound with a unique structure that combines various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-BENZYL-2-[2-(3,5-DINITROBENZOYL)-3-(2-HYDROXYPHENYL)-1,2-DIAZIRAN-1-YL]-2-OXOETHYL}-4-METHYL-1-BENZENESULFONAMIDE involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Preparation of 3,5-Dinitrobenzoyl Chloride: This intermediate is synthesized by reacting 3,5-dinitrobenzoic acid with phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) .
Formation of the Diaziran Intermediate: The diaziran ring is formed through a cyclization reaction involving appropriate precursors under controlled conditions.
Coupling Reactions: The final compound is obtained by coupling the diaziran intermediate with 4-methyl-1-benzenesulfonamide under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N-{1-BENZYL-2-[2-(3,5-DINITROBENZOYL)-3-(2-HYDROXYPHENYL)-1,2-DIAZIRAN-1-YL]-2-OXOETHYL}-4-METHYL-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or nucleophiles like sodium azide (NaN3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N-{1-BENZYL-2-[2-(3,5-DINITROBENZOYL)-3-(2-HYDROXYPHENYL)-1,2-DIAZIRAN-1-YL]-2-OXOETHYL}-4-METHYL-1-BENZENESULFONAMIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-{1-BENZYL-2-[2-(3,5-DINITROBENZOYL)-3-(2-HYDROXYPHENYL)-1,2-DIAZIRAN-1-YL]-2-OXOETHYL}-4-METHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dinitrobenzoyl Chloride: An intermediate used in the synthesis of the target compound .
4-Methyl-1-Benzenesulfonamide: Another intermediate involved in the synthesis.
Uniqueness
N-{1-BENZYL-2-[2-(3,5-DINITROBENZOYL)-3-(2-HYDROXYPHENYL)-1,2-DIAZIRAN-1-YL]-2-OXOETHYL}-4-METHYL-1-BENZENESULFONAMIDE is unique due to its complex structure, which combines multiple functional groups, making it a versatile compound for various applications in scientific research.
Eigenschaften
Molekularformel |
C30H25N5O9S |
|---|---|
Molekulargewicht |
631.6 g/mol |
IUPAC-Name |
N-[1-[2-(3,5-dinitrobenzoyl)-3-(2-hydroxyphenyl)diaziridin-1-yl]-1-oxo-3-phenylpropan-2-yl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C30H25N5O9S/c1-19-11-13-24(14-12-19)45(43,44)31-26(15-20-7-3-2-4-8-20)30(38)33-28(25-9-5-6-10-27(25)36)32(33)29(37)21-16-22(34(39)40)18-23(17-21)35(41)42/h2-14,16-18,26,28,31,36H,15H2,1H3 |
InChI-Schlüssel |
JBKRFBGYALAVAK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)N3C(N3C(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-])C5=CC=CC=C5O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-chloro-2-[(E)-(2-{4-[(4-fluorophenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B11097619.png)

![(1S,2S,3aR)-2-(3-bromophenyl)-1-(2,2-dimethylpropanoyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B11097627.png)
![ethyl 5-{[(4,6-diphenylpyrimidin-2-yl)sulfanyl]methyl}-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate](/img/structure/B11097628.png)
![N-methyl-6-{(2E)-2-[2-(trifluoromethyl)benzylidene]hydrazinyl}-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11097641.png)
![9-bromo-2-phenyl-1,10b-dihydro-2'H-spiro[pyrazolo[1,5-c][1,3]benzoxazine-5,4'-[1,3]thiazinane]-2'-thione](/img/structure/B11097647.png)
![1-(3-Chlorophenyl)-3-[4-(4-hydroxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11097648.png)
![7-[(2-bromoethyl)amino]-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B11097649.png)
![N-[5-(2-amino-2-oxoethyl)-3-(4-chlorophenyl)-4-oxo-2-thioxoimidazolidin-1-yl]-4-chlorobenzamide](/img/structure/B11097664.png)
![5-[1,1,2,2,3,3,4,4-octafluoro-4-(3-phenyl-1H-pyrazol-5-yl)butyl]-3-phenyl-1H-pyrazole](/img/structure/B11097672.png)
![ethyl 2-[({[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11097676.png)
![18-methyl-15,21-diphenyl-23-sulfanylidene-3,10,26-trioxa-22,24-diazahexacyclo[12.12.0.02,11.04,9.016,25.020,25]hexacosa-1(14),2(11),4(9),5,7,12-hexaene-6,7-dicarbonitrile](/img/structure/B11097691.png)
![N-benzyl-6-[(2E)-2-(3-iodobenzylidene)hydrazinyl]-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11097699.png)
![1-{2-[(Dibenzo[B,D]furan-3-ylimino)methyl]-4-nitrophenyl}-N,N-diethyl-3-piperidinecarboxamide](/img/structure/B11097705.png)
